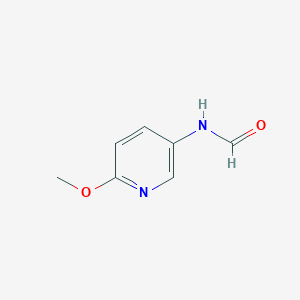

N-(2-Methoxy-5-pyridyl)formamide

Description

Overview of Formamide (B127407) Derivatives in Organic Synthesis

Formamide derivatives are a significant class of intermediates in organic synthesis. Their structures are present in a variety of biologically important compounds, and the formyl group serves as a crucial amino-protecting group in peptide synthesis. researchgate.net These derivatives have been explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai They are also utilized as intermediates in the synthesis of more complex molecules like natural products and pharmaceuticals. ontosight.ai

The versatility of formamides extends to their role as reagents. For instance, N,N-Dimethylformamide (DMF) is not only a common polar aprotic solvent but also acts as a reagent in formylation reactions, such as the Vilsmeier-Haack reaction. nih.gov Formamides can also function as Lewis bases, finding applications in the allylation and hydrosilylation of carbonyl compounds. researchgate.net Their high polarity and ability to solubilize a wide range of reagents make them excellent C1 building blocks in chemical synthesis. researchgate.net The synthesis of formamide derivatives can be achieved through various methods, including the use of thiamine (B1217682) hydrochloride as a catalyst for the reaction of amines and formic acid. researchgate.net

Significance of Pyridine-Containing Scaffolds in Chemical Science

The pyridine (B92270) ring is a fundamental heterocyclic scaffold with a significant presence in medicinal chemistry and drug design. researchgate.nettulane.edu This nitrogen-bearing heterocycle is a structural component in a diverse array of FDA-approved drugs, demonstrating its importance as a pharmacophore. rsc.orgrsc.org Pyridine-based molecules are integral to numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tulane.edunih.gov

The utility of the pyridine scaffold stems from its ability to influence the pharmacological activity of a molecule. tulane.edu It is a key component in over 7,000 existing drug molecules of medicinal importance. rsc.org In organic synthesis, pyridine and its derivatives serve as crucial reagents and solvents. rsc.orgyoutube.com The nitrogen atom in the pyridine ring allows it to act as a base and a nucleophile, participating in a variety of chemical reactions. youtube.com Its ability to form complexes with transition metals also makes it a valuable ligand in coordination chemistry and catalysis. youtube.com

Contextualization of N-(2-Methoxy-5-pyridyl)formamide within Pyridyl Formamide Chemistry

This compound is a specific example of the broader class of N-substituted pyridyl formamides. Its synthesis involves the reaction of 5-Amino-2-methoxypyridine with ethyl formate (B1220265). prepchem.com This positions the compound as a derivative of both the versatile formamide group and the medicinally significant pyridine scaffold.

The starting material, 5-Amino-2-methoxypyridine, is itself derived from 2-Methoxy-5-nitropyridine. sigmaaldrich.com The presence of the methoxy (B1213986) and formamide groups on the pyridine ring influences the electronic properties and potential reactivity of the molecule. For instance, N-formylation of similar aminopyridine derivatives has been shown to be a key step in the synthesis of more complex molecules, such as gamma-secretase modulators. nih.gov The study of such compounds contributes to the understanding of structure-activity relationships within this chemical space.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)formamide |

InChI |

InChI=1S/C7H8N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-5H,1H3,(H,9,10) |

InChI Key |

QNUMHYVUGPTJHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC=O |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Methoxy 5 Pyridyl Formamide

Established Synthetic Routes and Precursors

The primary and most well-documented method for synthesizing N-(2-Methoxy-5-pyridyl)formamide involves the formylation of 5-Amino-2-methoxypyridine.

Synthesis from 5-Amino-2-methoxypyridine via Formylation

The direct formylation of 5-Amino-2-methoxypyridine is a common and effective route to obtain this compound. This transformation can be achieved using various formylating agents.

A widely used method for the formylation of 5-Amino-2-methoxypyridine is its reaction with ethyl formate (B1220265). prepchem.com This process involves heating the amine with an excess of ethyl formate, which serves as both the formylating agent and the solvent.

To achieve a high yield of this compound, the reaction mixture of 5-Amino-2-methoxypyridine and ethyl formate is typically refluxed for several hours. prepchem.com One specific example details refluxing the solution for eight hours, followed by the removal of volatile components using a rotary evaporator. This procedure resulted in a near-quantitative yield (99%) of the desired product as a pink solid. prepchem.com The structure of the resulting this compound is then confirmed using analytical techniques such as mass spectroscopy (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. prepchem.com

| Reactant | Reagent | Conditions | Yield | Reference |

| 5-Amino-2-methoxypyridine | Ethyl Formate | Reflux, 8 hours | 99% | prepchem.com |

Alternative Formylation Strategies for Pyridyl Amines

Beyond the use of ethyl formate, other formylation strategies have been developed for pyridyl amines, which can also be applied to the synthesis of this compound. These methods often aim to improve reaction conditions, yields, and environmental friendliness.

An effective alternative for the N-formylation of pyridyl amines is the in situ generation of formic anhydride (B1165640). nih.gov This method was successfully employed in the synthesis of a related compound, N-(6-bromo-2-methoxypyridin-3-yl)formamide. nih.gov The process involves the reaction of acetic anhydride with formic acid in a suitable solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. nih.gov This approach provides a straightforward and high-yielding route to the corresponding formamide (B127407). nih.gov

Comparison of Synthetic Efficiency and Scalability

The choice of synthetic method for this compound depends on factors such as reaction efficiency, cost of reagents, and scalability.

The direct formylation using ethyl formate offers a very high yield and utilizes a relatively inexpensive and common reagent, making it suitable for large-scale production. prepchem.com The reaction conditions are straightforward, involving simple reflux and evaporation. prepchem.com

The in situ generation of formic anhydride also provides excellent yields (95-100%) and proceeds under mild conditions. nih.gov This method avoids the need to handle the unstable formic anhydride directly.

Novel Approaches and Advancements in Formamide Synthesis

Modern synthetic chemistry has pursued advanced methods for formamide synthesis that offer improvements in efficiency, selectivity, and environmental impact over traditional techniques. These include catalytic dehydrogenation, multicomponent reactions, and various green chemistry protocols.

Dehydrogenative coupling has emerged as a powerful, atom-economic strategy for constructing C-N bonds to form amides and their derivatives. rsc.org This approach avoids the use of stoichiometric activating agents by generating minimal waste, typically hydrogen gas (H₂). nih.gov The direct carbamoylation of C-H and X-H (where X = N, O) bonds with formamides represents a significant area of growth in this field. nih.gov

The core principle involves the catalytic removal of hydrogen from the formamide and a coupling partner, such as an alcohol or another amine. Pincer-ligated metal complexes, particularly those based on ruthenium and iron, are highly effective catalysts for these transformations. rsc.orgacs.org For instance, the Ru-MACHO-PPh₂ complex has been successfully used in the coupling of diformamides and diamines to produce polyureas. rsc.org

Mechanistic studies suggest that the reaction often proceeds through the dehydrogenation of a formamide to a transient isocyanate intermediate. nih.govacs.org This highly reactive isocyanate is then trapped by a nucleophile, such as an alcohol to form a carbamate (B1207046) or an amine to yield a urea (B33335). nih.govacs.org Iron-pincer complexes have proven capable of catalyzing the dehydrogenative coupling of methanol (B129727) and primary amines, which proceeds through a formamide intermediate that is further dehydrogenated to an isocyanate before reacting with another amine equivalent to form a urea. nih.gov

Table 1: Examples of Dehydrogenative Coupling Reactions

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| (iPrPNP)Fe(H)(CO) | Formamides and Alcohols | Carbamates | Catalyzes dehydrogenation of formamide to a transient isocyanate. | acs.org |

| Ruthenium Pincer Catalyst (e.g., Ru-MACHO-PPh₂) | Diformamides and Diols | Poly(urea-urethanes) | Eliminates CO and H₂ gases as byproducts. | rsc.org |

| Iron Pincer Complex | Methanol and Primary Amines | Symmetric Ureas | Proceeds via a formamide intermediate with H₂ as the sole byproduct. | nih.gov |

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgnumberanalytics.com This inherent efficiency, by reducing the number of synthetic steps and purification procedures, makes MCRs a cornerstone of modern drug discovery and organic synthesis. numberanalytics.comnih.gov

Several classical and modern MCRs can be utilized to generate structures containing formamide or related amide functionalities.

Ugi Reaction : This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. numberanalytics.comnih.gov The versatility of the inputs allows for the creation of large libraries of complex molecules.

Passerini Reaction : A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide yields an α-acyloxy carboxamide. nih.gov

Groebke-Bienaymé-Blackburn (GBB) Reaction : This three-component reaction of an aldehyde, an isocyanide, and a suitable amino-heterocycle, such as 2-aminopyridine (B139424), can be used to synthesize substituted imidazo[1,2-a]pyridines. rug.nl The structural similarity of 2-aminopyridine to the precursor of this compound highlights the potential applicability of this reaction. prepchem.comrug.nl

Recent advancements include palladium-catalyzed three-component reactions that can synthesize N-formylanilines directly from aryl iodides, sodium azide (B81097) (NaN₃), and oxalic acid, which serves as a donor for both carbon monoxide and hydrogen. organic-chemistry.org

Table 2: Overview of Relevant Multicomponent Reactions

| Reaction Name | Number of Components | Typical Reactants | Primary Product | Reference |

|---|---|---|---|---|

| Ugi Reaction | Four | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | numberanalytics.comnih.gov |

| Passerini Reaction | Three | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | nih.gov |

| Groebke-Bienaymé-Blackburn Reaction | Three | Aldehyde, Isocyanide, Amino-heterocycle | Substituted Fused Imidazoles | rug.nl |

| Palladium-catalyzed N-formylation | Three | Aryl Iodide, NaN₃, Oxalic Acid | N-Formylaniline | organic-chemistry.org |

In response to growing environmental concerns, green chemistry principles have been increasingly applied to N-formylation reactions. These methods aim to reduce waste, avoid toxic reagents and solvents, and improve energy efficiency. rsc.org

A prominent green strategy is the use of formic acid as the formylating agent under solvent-free (neat) conditions. tandfonline.com This approach is simple, cost-effective, and often provides moderate to excellent yields with a straightforward workup, avoiding the need for catalysts or solvents. tandfonline.com

Another significant advancement is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 source for N-formylation. rsc.org This approach contributes to carbon capture and utilization (CCU) strategies. The N-formylation of amines with CO₂ is typically achieved through catalytic hydrogenation, employing either homogeneous or heterogeneous catalyst systems to produce the desired formamides. rsc.org

The development of novel heterogeneous catalysts is a key aspect of green N-formylation. Reusable solid acid magnetic nanocatalysts have been designed for the efficient formylation of amines with formic acid. nih.gov These catalysts offer mild reaction conditions, short reaction times, and easy separation from the reaction mixture using an external magnet. nih.gov Similarly, bimetallic nanoparticles, such as AuPd supported on Fe₃O₄, can catalyze the oxidative N-formylation of amines using methanol as a green formyl source at room temperature, demonstrating high efficiency and catalyst recyclability. mdpi.com

Table 3: Comparison of Green N-Formylation Methodologies

| Methodology | Formyl Source | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free N-Formylation | Formic Acid | Neat, 60 °C, catalyst-free | Simple, no solvent or catalyst needed, cost-effective. | tandfonline.com |

| CO₂ Chemical Recycling | Carbon Dioxide | Homogeneous or heterogeneous catalysts with a reductant (e.g., H₂) | Uses a renewable C1 source, contributes to carbon capture. | rsc.org |

| Magnetic Nanocatalysis | Formic Acid | Solid acid magnetic nanocatalyst (NP@SO₃H) in ethanol | Mild conditions, high efficiency, reusable catalyst. | nih.gov |

| Oxidative N-Formylation | Methanol | Bimetallic AuPd–Fe₃O₄ nanocatalyst, O₂ | Uses a green formyl source, room temperature, recyclable catalyst. | mdpi.com |

Chemical Reactivity and Transformational Chemistry of N 2 Methoxy 5 Pyridyl Formamide

Reactions at the Formamide (B127407) Moiety

The formamide group is the primary site of chemical transformations for N-(2-Methoxy-5-pyridyl)formamide, allowing for its conversion into other valuable chemical entities.

The dehydration of N-substituted formamides is a principal route to the synthesis of isonitriles (also known as isocyanides), a class of compounds prized for their unique reactivity in multicomponent reactions and the synthesis of heterocycles. nih.govnih.gov

A notably mild and efficient method for the dehydration of N-substituted formamides, including arylformamides structurally similar to this compound, employs a combination of triphenylphosphine (B44618) (PPh₃) and molecular iodine (I₂). nih.govacs.org This system serves as a powerful dehydrating agent in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). nih.gov The reaction proceeds rapidly under ambient conditions, often completing within an hour, and utilizes inexpensive, readily available, and low-toxicity reagents. nih.govacs.org Dichloromethane is frequently used as the solvent for this transformation. nih.gov

Alternative reagents for formamide dehydration include phosphorus oxychloride (POCl₃) in the presence of a base, and various acyl halides. acs.orgkhanacademy.org However, the triphenylphosphine/iodine system is advantageous due to its mildness and tolerance for sensitive functional groups. acs.org

Table 1: Reagent System for Dehydration of N-Substituted Formamides

| Reagent System | Base | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine / Iodine | Triethylamine or DIPEA | Dichloromethane | Ambient Temperature, ~1 hour | 78-90% | nih.gov |

The dehydration method using triphenylphosphine and iodine exhibits a broad scope. acs.org Studies on various N-arylformamides have demonstrated that the reaction is largely unaffected by the electronic nature of substituents on the aromatic ring, accommodating both electron-donating and electron-withdrawing groups. nih.govacs.org Furthermore, steric hindrance in the vicinity of the formamide group does not significantly impede the reaction. acs.org This suggests that this compound would be a suitable substrate for this transformation, yielding 5-isocyano-2-methoxypyridine.

A key advantage of this method is its compatibility with both acid- and alkali-sensitive functional groups, which can remain intact during the reaction. nih.govacs.org This is a significant improvement over harsher methods that might cleave protecting groups or other sensitive moieties elsewhere in the molecule. While the method is versatile, limitations can arise with substrates that are unstable under the reaction conditions or possess functional groups that may react with the phosphine (B1218219) or iodine reagents, though such examples are not common for this specific system. acs.org

Amides, including formamides, can be hydrolyzed to their constituent carboxylic acid (formic acid in this case) and amine under either acidic or basic conditions, typically requiring heat. youtube.comchemistrysteps.com The hydrolysis of this compound would yield formic acid and 5-amino-2-methoxypyridine. Amides are generally stable, and their hydrolysis is significantly slower than that of esters. chemistrysteps.comresearchgate.net

Under acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. khanacademy.orgyoutube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comarkat-usa.org In both cases, the cleavage of the carbon-nitrogen bond is the key step, and the reaction is often driven to completion, particularly under acidic conditions where the resulting amine is protonated and removed from the equilibrium. youtube.com

The rate of amide hydrolysis is influenced by the electronic nature of the substituents attached to the nitrogen and carbonyl groups. For the hydrolysis of N-aryl amides, electron-withdrawing groups on the aryl ring generally facilitate the reaction by making the nitrogen a better leaving group. Conversely, electron-donating groups, like the methoxy (B1213986) group on the pyridine (B92270) ring of this compound, can decrease the rate of hydrolysis. The methoxy group donates electron density to the pyridine ring, which in turn can increase the electron density on the formamide nitrogen, making it a poorer leaving group. The position of the substituent is also crucial in determining its electronic influence.

The N-alkylation of formamides is a challenging transformation. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, rendering the nitrogen significantly less nucleophilic than that of an amine. youtube.comstackexchange.com Consequently, direct alkylation with alkyl halides typically requires strong bases to deprotonate the amide first, generating a more nucleophilic amidate anion. stackexchange.com Common conditions for such reactions include the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). stackexchange.com

Table 2: General Conditions for N-Alkylation of Amides

| Base | Solvent | Alkylating Agent | General Applicability | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | THF or DMF | Alkyl Halides | Standard for generating amidate | stackexchange.com |

| Potassium Carbonate (K₂CO₃) | DMF | Alkyl Halides | Less effective than strong bases | beilstein-journals.org |

For a substrate like this compound, N-alkylation would involve deprotonation with a strong base followed by reaction with an alkylating agent (e.g., an alkyl halide) to form a tertiary amide. The choice of base and reaction conditions must be carefully selected to avoid competing reactions. More recent developments in catalysis, such as copper metallaphotoredox systems, have enabled N-alkylation reactions under milder, room-temperature conditions, expanding the scope and functional group tolerance of this transformation. princeton.edu

Hydrolysis of the Formamide Functionality

Reactivity of the Pyridine Ring System

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, exhibits distinct reactivity patterns compared to its carbocyclic analog, benzene. The nitrogen atom's electronegativity renders the ring electron-deficient, particularly at the ortho (C2) and para (C4) positions relative to the nitrogen. This electron deficiency makes the pyridine ring generally less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr) due to its electron-deficient nature. youtube.comyoutube.comyoutube.com This reactivity is further modulated by the substituents present on the ring. In this compound, the methoxy group at the 2-position and the formamido group at the 5-position influence the sites of nucleophilic attack.

Halogenated derivatives of pyridines are particularly useful substrates for SNAr reactions. For instance, 2-chloropyridines can react with nucleophiles, such as amines, to introduce new substituents at the 2-position. youtube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, leading to a temporary disruption of aromaticity, which is then restored by the departure of the halide ion. youtube.com The reactivity of halopyridines in SNAr reactions generally follows the order 4-halo > 2-halo > 3-halo. uoanbar.edu.iq

In the context of methoxypyridines, the methoxy group itself can sometimes act as a leaving group in nucleophilic substitution reactions, particularly when a strong nucleophile is employed. For example, 3-methoxypyridine (B1141550) can undergo amination with piperidine (B6355638) in the presence of sodium hydride. ntu.edu.sg

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 3-Methoxypyridine | Piperidine | NaH, LiI, THF, 60 °C, 8 h | 3-(Piperidin-1-yl)pyridine | 88% | ntu.edu.sg |

| 2-Chloropyridine | Sodium Methoxide (B1231860) | - | 2-Methoxypyridine (B126380) | - | youtube.com |

| 4-Chloropyridine | Sodium Methoxide | - | 4-Methoxypyridine | - | youtube.com |

| This table presents examples of nucleophilic aromatic substitution reactions on substituted pyridines. |

Electrophilic Aromatic Substitution Potentials

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) reactions due to the deactivating effect of the electronegative nitrogen atom. brainly.comchegg.com The nitrogen can also be protonated in acidic reaction conditions, further deactivating the ring. uoanbar.edu.iq However, the presence of electron-donating groups, such as a methoxy group, can facilitate EAS.

In 2-methoxypyridine, the methoxy group is an activating, ortho-para directing group. Therefore, electrophilic substitution is expected to occur at the 3- and 5-positions (ortho) or the 4-position (para) relative to the methoxy group. For instance, the bromination of 2-methoxypyridine is predicted to yield 3-bromo-2-methoxypyridine (B87399) as the major product. brainly.comchegg.com Similarly, sulfonation of 2-methoxypyridine with sulfuric acid and heat is expected to produce 2-methoxy-4-sulfonic acid pyridine. brainly.comchegg.com

For this compound, the formamido group at the 5-position will also influence the regioselectivity of any potential EAS reaction. The formamido group is generally considered a moderately activating, ortho-para directing group. The combined directing effects of the 2-methoxy and 5-formamido groups would need to be considered to predict the outcome of an electrophilic substitution reaction on this specific molecule.

| Substrate | Reagents | Predicted Major Product | Reference |

| 2-Methoxypyridine | Br₂, heat, NaHCO₃ | 3-Bromo-2-methoxypyridine | brainly.comchegg.combartleby.com |

| 2-Methoxypyridine | H₂SO₄, heat | 2-Methoxy-4-sulfonic acid pyridine | brainly.comchegg.com |

| This table illustrates the predicted outcomes of electrophilic aromatic substitution reactions on 2-methoxypyridine. |

Palladium-Mediated Coupling Reactions Involving Pyridine Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heteroaromatic compounds like pyridine. libretexts.orglibretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. libretexts.orgsigmaaldrich.com

Halogenated pyridines are excellent substrates for these transformations. The general mechanism for many of these reactions involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.org

For a molecule like this compound, a halogenated derivative would be required to participate in these coupling reactions. For example, a bromo or iodo substituent could be introduced onto the pyridine ring, which could then undergo various palladium-catalyzed couplings to introduce a wide range of functional groups. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these reactions. sigmaaldrich.com

Common Palladium-Mediated Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Couples an organoboron compound with an organohalide. libretexts.org

Heck Reaction: Couples an alkene with an aryl or vinyl halide. sigmaaldrich.com

Sonogashira Coupling: Couples a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org

| Reaction Type | Reactants | Catalyst System (Examples) | Bond Formed | Reference |

| Suzuki-Miyaura | Organoboron Compound + Organohalide | Pd complexes, bases | C-C | libretexts.org |

| Heck | Alkene + Aryl/Vinyl Halide | Pd(P(t-Bu)₃)₂ | C-C | sigmaaldrich.com |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd complexes, Cu(I) co-catalyst | C-C (sp²-sp) | sigmaaldrich.com |

| Buchwald-Hartwig | Amine + Aryl Halide | Pd complexes, phosphine ligands | C-N | libretexts.org |

| This table summarizes key features of common palladium-mediated cross-coupling reactions applicable to pyridine halides. |

Synthesis and Investigation of Derivatives and Analogs of N 2 Methoxy 5 Pyridyl Formamide

Derivatives with Modified Pyridine (B92270) Ring Substituents

Alterations to the substituents on the pyridine ring of N-(2-Methoxy-5-pyridyl)formamide can significantly impact its electronic and steric properties. Key modifications include halogenation and the introduction of alkyl or aryl groups.

Halogenated Derivatives (e.g., N-(6-bromo-2-methoxypyridin-3-yl)formamide)

Halogenation of the pyridine ring is a common strategy to introduce a reactive handle for further functionalization or to modulate the electronic character of the molecule. An example of a halogenated derivative is N-(6-bromo-2-methoxypyridin-3-yl)formamide. The synthesis of this compound begins with the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov Subsequent N-formylation of this intermediate, often achieved through the in situ generation of formic anhydride (B1165640), provides the desired N-(6-bromo-2-methoxypyridin-3-yl)formamide. nih.gov

The presence of the bromine atom opens up possibilities for further derivatization through cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

Introduction of Alkyl and Aryl Moieties on the Pyridine Ring

The introduction of alkyl and aryl groups onto the pyridine ring can be achieved through various synthetic methodologies, often involving the coupling of a halogenated pyridine precursor with appropriate organometallic reagents. While direct alkylation or arylation of this compound can be challenging, a more common approach involves the synthesis of the substituted aminopyridine first, followed by formylation.

For instance, aryl groups can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, on a halogenated pyridine derivative. nih.gov The resulting arylated aminopyridine can then be formylated to yield the desired N-(2-methoxy-aryl-pyridyl)formamide derivative. Similarly, alkyl groups can be introduced using appropriate alkylating agents. mdpi.com The choice of synthetic strategy often depends on the desired substitution pattern and the compatibility of the functional groups present in the molecule. researchgate.net

Structural Variations at the Formamide (B127407) Nitrogen

Modifications at the formamide nitrogen of this compound can lead to a new class of analogs with distinct properties. These variations include the substitution of the formyl proton and the incorporation of the nitrogen into fused heterocyclic systems.

N-Substituted Formamide Analogs

The hydrogen atom of the formamide group can be replaced with various alkyl or aryl substituents to generate N-substituted analogs. The synthesis of these analogs can be approached in several ways. One common method is the N-alkylation or N-arylation of the parent this compound. organic-chemistry.org However, regioselectivity can be a challenge, as O-alkylation of the tautomeric hydroxypyridine form can compete with the desired N-alkylation. nih.gov

An alternative and often more efficient route is to start with the corresponding N-substituted aminopyridine and then perform the formylation step. For example, N-methyl-N-(2-pyridyl)formamide, also known as Meyers' reagent, is a well-known formylating agent. sigmaaldrich.com The synthesis of N-alkyl or N-aryl derivatives of 2-methoxypyridin-5-amine can be achieved through various methods, followed by formylation using reagents like formic acid or its esters. nih.govresearchgate.net

A rapid synthesis of N-methyl-N-[1-(2-pyridyl)ethyl]formamide has been achieved through the Leuckart reaction between 2-acetylpyridine (B122185) and N-methylformamide, with the reaction completing in just 15 minutes at 180-186°C, yielding an 85% isolated yield. digitellinc.com This highlights a potential route for creating N-alkylated derivatives.

Incorporation into Fused Heterocyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclization, where the formamide group participates in the formation of a new ring.

One important class of fused heterocycles that can be derived from this scaffold are the pyrido[2,3-d]pyrimidines . These are bicyclic structures formed by the fusion of a pyridine and a pyrimidine (B1678525) ring. rsc.org The synthesis can be achieved by treating the this compound under appropriate conditions to induce cyclization with a suitable reagent. For example, heating with formamide at high temperatures, sometimes under microwave irradiation, can lead to the formation of the pyridopyrimidine core. prepchem.com

Another significant class of fused systems are the imidazo[4,5-b]pyridines . These are synthesized by the cyclization of a diaminopyridine precursor, which can be derived from the this compound scaffold. For instance, reduction of a nitro-substituted aminopyridine followed by cyclization with a carboxylic acid or its derivative can yield the imidazopyridine core. acsgcipr.org The synthesis of 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine has been reported, demonstrating the feasibility of creating substituted imidazo[4,5-b]pyridine systems. researchgate.net

The table below summarizes some of the fused heterocyclic systems that can be derived from this compound and their general synthetic approaches.

| Fused Heterocyclic System | General Synthetic Approach | Key Intermediates |

| Pyrido[2,3-d]pyrimidines | Intramolecular cyclization of N-pyridylformamides. | This compound |

| Imidazo[4,5-b]pyridines | Cyclization of a diaminopyridine precursor. | Diaminopyridine derivatives |

Design Principles for Derivative Synthesis

The design of derivatives of this compound is guided by the principles of structure-activity relationship (SAR) studies, which are fundamental in the development of new therapeutic agents and functional materials. nih.govresearchgate.net The synthetic strategies employed aim to introduce structural diversity in a controlled and predictable manner.

Key design principles include:

Scaffold Hopping: This involves replacing the core heterocyclic structure with another while maintaining key pharmacophoric features. For instance, the pyridine ring could be replaced with other heterocycles to explore different biological activities. nih.gov

Functional Group Interconversion: The introduction of reactive functional groups, such as halogens, allows for a wide range of subsequent modifications through well-established chemical transformations like cross-coupling reactions. researchgate.net

Bioisosteric Replacement: This principle involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. rsc.org

Conformational Restriction: Incorporating the formamide nitrogen into a fused ring system restricts the conformational flexibility of the molecule. This can lead to a more defined interaction with a biological target and potentially increase potency and selectivity. rsc.org

The synthesis of derivatives often employs a convergent approach, where different substituted fragments are synthesized separately and then coupled together in the final steps. This allows for the rapid generation of a library of analogs for screening and optimization. The choice of protecting groups and the sequence of reactions are crucial to ensure the successful synthesis of the target molecules.

Convergent Synthetic Routes

Convergent synthesis is a highly efficient strategy in organic chemistry that involves the independent synthesis of separate fragments of a complex molecule, which are then joined together in the final stages. This approach is particularly advantageous for preparing analogs, as it allows for variations in the final product by simply substituting different precursor fragments.

In the context of this compound analogs, research has demonstrated the utility of a convergent approach for creating derivatives, particularly those investigated as gamma-secretase modulators (GSMs). The strategy typically involves the synthesis of two key fragments, often referred to as the "eastern" and "western" portions of the target molecule, followed by their coupling. nih.gov

The synthesis of the "western" fragment containing the methoxypyridine ring begins with a nucleophilic aromatic substitution. For instance, 2,6-dibromo-3-aminopyridine can be reacted with sodium methoxide to produce 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate then undergoes N-formylation, a critical step to introduce the formamide group. This is often achieved using an in-situ generation of formic anhydride, providing the key formamide fragment. nih.gov

A subsequent nucleophilic substitution reaction, for example with chloropropanone, can then be performed on this formamide to generate a ketoformamide, which serves as one of the primary building blocks for the final coupling step. nih.gov The "eastern" fragment is prepared separately through established reaction sequences. nih.gov The final step involves the coupling of these two fragments to yield the desired analog. nih.gov This modular approach allows for the efficient generation of a library of analogs by varying the structure of either the eastern or western fragment.

Table 1: Key Intermediates in a Convergent Synthesis

| Starting Material | Reagent(s) | Intermediate |

| 2,6-dibromo-3-aminopyridine | Sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine |

| 6-bromo-2-methoxy-3-aminopyridine | Formic anhydride (in situ) | N-(6-bromo-2-methoxypyridin-3-yl)formamide |

| N-(6-bromo-2-methoxypyridin-3-yl)formamide | Chloropropanone, K₂CO₃, KI | N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide |

This table illustrates the progression of a starting material through various reactions to form key intermediates in a convergent synthetic route.

Strategic Modification of Molecular Fragments

The strategic modification of molecular fragments is a cornerstone of medicinal chemistry, aimed at enhancing potency, improving physicochemical properties like solubility, and optimizing pharmacokinetic profiles. For derivatives of this compound, this approach has been pivotal.

The design of novel compounds often prioritizes scaffolds containing heterocycles, a strategy that has proven successful in addressing issues such as poor compound solubility. nih.gov In the development of methoxypyridine-derived compounds, modifications have focused on several key areas of the molecular scaffold. nih.gov

One primary area of modification is the pyridine ring system itself, often referred to as the B-ring in certain contexts. Researchers have synthesized derivatives containing a variety of B-rings, including phenyl, pyridyl, and methoxypyridyl groups, to explore the structure-activity relationship (SAR). nih.gov The introduction of different substituents on this ring can significantly impact the compound's biological activity and properties. For example, the introduction of an aryl amide group and a methoxy (B1213986) substituent in related benzamide (B126) structures has been shown to create additional hydrogen bonds with target receptors, potentially enhancing binding affinity. nih.gov

Another facet of molecular modification involves fragment elaboration. This process starts with small fragment hits that bind to a biological target, which are then systematically "grown" or optimized to increase potency and improve drug-like properties. researchgate.net This can involve adding new functional groups or extending the carbon skeleton to achieve better interaction with the target's binding site. researchgate.net The synthesis of these modified fragments often requires multi-step procedures, as detailed in the development of various heterocyclic compounds. nih.govnii.ac.jp

Table 2: Examples of Strategic Molecular Modifications

| Original Fragment | Modification Strategy | Resulting Fragment/Compound | Purpose of Modification |

| Phenyl Ring | Replacement with Heterocycle | Methoxypyridyl Ring | Improve solubility and other properties nih.gov |

| Formamide NH | Alkylation | N-Methyl-N-(2-pyridyl)formamide | Create a tertiary amide, altering H-bonding potential sigmaaldrich.com |

| Pyridine Ring | Introduction of Substituents | 2,4-dimorpholinopyridine-3-carbonitrile | Modulate electronic and steric properties nii.ac.jp |

| Formamide Carbonyl | Replacement with other groups | N-(2-Methoxy-5-pyridyl)-difluoroacetamide | Investigate the role of the carbonyl group nih.gov |

This table provides examples of how specific molecular fragments can be strategically modified to alter the properties of the parent compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(2-Methoxy-5-pyridyl)formamide, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its covalent framework.

While specific experimental data for this compound is not publicly available in detail, the expected chemical shifts and coupling patterns can be inferred from related structures. For instance, in ¹H NMR, one would anticipate signals corresponding to the formyl proton, the methoxy (B1213986) group protons, and the three aromatic protons on the pyridine (B92270) ring. The formyl proton would likely appear as a singlet or a doublet if coupled to the amide proton. The methoxy protons would present as a sharp singlet. The pyridyl protons would exhibit a characteristic splitting pattern reflecting their ortho, meta, and para relationships.

In ¹³C NMR spectroscopy, distinct signals would be observed for the formyl carbon, the methoxy carbon, and the five carbons of the pyridine ring. The chemical shifts of these carbons provide crucial information about their electronic environment.

A key aspect of the NMR analysis of amides is the study of rotational isomerism around the C-N bond.

Elucidation of Amide Rotational Barriers using Dynamic NMR

The partial double bond character of the amide C-N bond in this compound can lead to the existence of two rotamers (E and Z isomers) at room temperature. This restricted rotation can often be observed in the NMR spectrum as separate signals for the formyl proton and the pyridyl ring protons for each rotamer.

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of this rotational process. By acquiring NMR spectra at varying temperatures, the rate of interconversion between the rotamers can be determined. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for each rotamer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. By analyzing the lineshape changes as a function of temperature, the activation energy barrier (ΔG‡) for amide bond rotation can be calculated. This provides valuable insight into the electronic and steric factors influencing the rigidity of the amide bond within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The synthesis of this compound is often confirmed by mass spectrometry. prepchem.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern provides a fingerprint of the molecule and aids in its structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), or cleavage of the pyridine ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound, which has been used to confirm its synthesis, would exhibit characteristic absorption bands for its key functional groups. prepchem.com

Key expected vibrational frequencies include:

N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption band typically found between 1650 and 1690 cm⁻¹, corresponding to the carbonyl stretching vibration.

N-H Bend (Amide II band): A medium to strong absorption in the region of 1510-1570 cm⁻¹.

C-O Stretch: An absorption band associated with the methoxy group's C-O bond, typically in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C/C=N Stretches: Absorptions in the aromatic region (around 3000-3100 cm⁻¹ for C-H and 1400-1600 cm⁻¹ for ring vibrations).

The presence and positions of these bands provide strong evidence for the presence of the formamide (B127407) and methoxypyridine moieties within the molecule.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the intramolecular details, X-ray crystallography is crucial for understanding the intermolecular interactions that govern the packing of molecules in the crystal. For this compound, hydrogen bonding is expected to be a dominant intermolecular force.

The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, the nitrogen atom of the pyridine ring, and the oxygen of the methoxy group can all act as hydrogen bond acceptors. The analysis of the crystal structure would reveal the specific hydrogen bonding network, such as the formation of dimers through N-H···O=C interactions or chains and sheets involving the pyridyl nitrogen and methoxy oxygen. These interactions play a critical role in determining the physical properties of the solid, such as its melting point and solubility.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula.

For this compound (C₇H₈N₂O₂), the theoretical elemental composition would be calculated as follows:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 7 | 84.077 | 55.26% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.30% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 18.42% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 21.04% |

| Total | 152.153 | 100.00% |

Experimental results from elemental analysis that closely match these calculated values provide strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic properties of molecules. scispace.comijcce.ac.ir DFT calculations for N-(2-Methoxy-5-pyridyl)formamide would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results for both geometry and electronic properties. ijcce.ac.irresearchgate.net

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT, the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the lowest energy conformation (the ground state) is found. scispace.comrsc.org Studies on similar pyridine (B92270) derivatives show that the optimized geometry reveals the planarity or non-planarity of the molecule, which influences its packing in a solid state and its interactions with other molecules. ijcce.ac.ir For instance, the dihedral angles between the pyridine ring and the formamide (B127407) group would be a key outcome of this analysis. ijcce.ac.ir

This process also yields fundamental electronic structure information, such as the total energy, dipole moment, and the distribution of electron density across the molecule.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. prepchem.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in an experimental FT-IR spectrum. nih.govmdpi.com For this compound, key vibrational modes would include the N-H and C=O stretching of the formamide group, C-N and C-O stretching, and the characteristic vibrations of the pyridine ring. mdpi.com Calculations on analogous compounds often show good agreement between the scaled theoretical wavenumbers and experimental values. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.govjocpr.com These theoretical predictions are valuable for assigning the signals in the experimental NMR spectra of the compound. nih.govutm.my For this compound, calculations would predict the chemical shifts for the protons and carbons of the methoxy (B1213986) group, the pyridine ring, and the formamide moiety. scispace.comutm.my

Table 1: Illustrative Example of Predicted vs. Experimental Spectroscopic Data for a Related Amide Compound This table presents sample data for an analogous molecule to illustrate the typical output of DFT-based spectroscopic predictions.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (FT-IR) |

|---|---|---|---|

| ν(N-H) | Amide | 3336 | 3316 |

| ν(C=O) | Amide | 1684 | 1686 |

| ν(C=N) | Imine/Pyridine | 1606 | 1612 |

| Atom | Calculated Chemical Shift (ppm) (GIAO) | Experimental Chemical Shift (ppm) |

| ¹³C (C=O) | 162.5 | 162.8 |

| ¹³C (Pyridine Ring) | 112.0 - 150.0 | 113.1 - 150.5 |

| ¹H (Amide N-H) | 8.5 | 8.4 |

| ¹H (Pyridine Ring) | 7.0 - 8.2 | 7.1 - 8.3 |

| Data adapted from studies on similar heterocyclic carbohydrazide (B1668358) and pyridine compounds for illustrative purposes. mdpi.com |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comwikipedia.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scispace.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. scispace.com For this compound, the analysis would reveal the distribution of these orbitals. Typically, the HOMO might be located on the electron-rich methoxy-substituted pyridine ring, while the LUMO could be distributed over the formamide group and the ring system. This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 2: Example of FMO Energy Parameters from a DFT Study on a Pyridine Derivative This table is illustrative and shows the type of data generated from an FMO analysis.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital (electron-donating capacity) |

| E(LUMO) | -1.8 | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity) |

| Energy Gap (ΔE) | 4.7 | Indicates high kinetic stability and low reactivity |

Values are representative examples from computational studies on related compounds. scispace.com

Hirshfeld Surface Analysis and Molecular Electrostatic Potential Mapping

These visualization tools provide detailed insights into the molecule's shape, charge distribution, and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface. libretexts.org It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, the formamide N-H proton would exhibit a positive potential, making it a likely hydrogen-bond donor. ijcce.ac.irresearchgate.net

Hirshfeld Surface Analysis: This technique provides a unique way to partition crystal space and visualize intermolecular interactions. nih.gov The surface is mapped with properties like dnorm, which highlights regions involved in intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

H···H contacts: Typically the most abundant interaction, representing the general van der Waals forces. nih.govresearchgate.net

O···H/H···O and N···H/H···N contacts: These appear as distinct "spikes" on the fingerprint plot and correspond to hydrogen bonds involving the amide and pyridine groups.

C···H/H···C contacts: These often indicate weaker C-H···π interactions. researchgate.netspuvvn.edu

This quantitative analysis is crucial for understanding how the molecules arrange themselves in the solid state. nih.gov

Molecular Dynamics Simulations (Potential for Future Research)

While DFT calculations typically model a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations could provide further insights into the behavior of this compound over time in a more realistic, explicitly solvated environment. Future MD research could explore:

Conformational flexibility and dynamics in solution.

The stability and dynamics of hydrogen bonding with solvent molecules (e.g., water).

The behavior of the molecule at interfaces or in interaction with biological macromolecules.

Currently, there are no published MD simulation studies specifically for this compound, making this a promising area for future investigation.

Conformation and Internal Rotation Studies

Computational chemistry provides a powerful lens for examining the conformational preferences and dynamics of molecules like this compound. Through theoretical calculations, it is possible to predict the stable arrangements of atoms in three-dimensional space and the energy required to transition between these conformations. These studies are crucial for understanding the molecule's structure-property relationships.

For this compound, two primary rotational events govern its conformational landscape:

Rotation around the C-N amide bond of the formamide group.

Rotation around the N-C bond connecting the formamide nitrogen to the pyridine ring.

Rotation of the methoxy group attached to the pyridine ring.

Rotational Barrier of the Formamide Group:

The rotation around the C-N bond in amides is a classic example of restricted rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This delocalization results in a significant energy barrier to rotation. For the parent compound, formamide, the rotational barrier has been extensively studied. Ab initio quantum chemistry methods predict this barrier to be approximately 14-15 kcal/mol in the gas phase. utah.edu

In more complex N-arylformamides, such as N-benzhydrylformamide derivatives, density functional theory (DFT) calculations have shown that the rotational barrier for the formyl group is in the range of 20–23 kcal/mol. nih.gov This increase compared to formamide highlights the influence of the bulky N-substituent. For N-phenylmaleimide derivatives, DFT studies have also been used to explore the rotational conformers and the energy barriers between them. chemrxiv.org

The following table summarizes the calculated rotational barriers for the C-N amide bond in formamide and a related derivative.

| Compound | Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) |

| Formamide | SCF | 4-31G | 20.0 utah.edu |

| Formamide | MM3 | - | 14.3 utah.edu |

| Formamide | CISD | - | 14.0 utah.edu |

| Formamide | MP2 | - | 14.8 utah.edu |

| N-Benzhydrylformamide | DFT (M06-2X) | 6-311+G* | ~20-23 nih.gov |

Conformational Preference of the Methoxy Group:

Inferred Conformational Analysis of this compound:

Based on the data from these related systems, we can infer the following for this compound:

The formamide moiety is expected to be largely planar, with a significant rotational barrier around the C-N amide bond, likely in the range of 15-20 kcal/mol.

The methoxy group at the 2-position of the pyridine ring will likely adopt a conformation that is coplanar with the ring, with a preference for the syn orientation relative to the ring nitrogen to minimize steric hindrance and optimize electronic interactions.

Rotation around the N-C(pyridyl) bond will be influenced by the steric and electronic effects of the methoxy group and the formyl group. The planarity of the entire molecule will be a balance between the conjugative effects favoring planarity and steric repulsion that may favor a twisted conformation.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. beilstein-journals.orgsigmaaldrich.com N-(2-Methoxy-5-pyridyl)formamide serves as a valuable starting material for creating more complex heterocyclic structures, leveraging the reactivity of its formamide (B127407) moiety.

The synthesis of polycyclic systems containing a pyridine (B92270) ring is a significant area of organic chemistry, as these structures are present in numerous biologically active compounds. researchgate.net The formamide group of this compound is a key functional group for building such systems, particularly through reactions like the Vilsmeier-Haack reaction. wikipedia.org In this type of reaction, the formamide, when activated by an agent like phosphorus oxychloride (POCl₃), generates a highly reactive Vilsmeier reagent. This electrophilic species can then react with an electron-rich aromatic or heterocyclic system to achieve formylation, which is often a prelude to a cyclization step to form a fused ring system.

For instance, the Vilsmeier-Haack reaction is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines. While direct examples starting from this compound are not extensively documented in readily available literature, the general mechanism involves the formylation of a suitable precursor followed by cyclization. The formamide component of this compound can, in principle, be utilized in a similar fashion.

Furthermore, the synthesis of pyridothienopyrimidines, another class of polycyclic pyridine derivatives, often involves the use of formamide or its derivatives to construct the pyrimidine (B1678525) ring. researchgate.net For example, 2-aminothieno[2,3-b]pyridine derivatives can be treated with formamide to yield the corresponding pyridothienopyrimidinones. mdpi.com By analogy, this compound could potentially serve as a precursor to a reactive intermediate that participates in similar cyclization strategies.

Table 1: Examples of Reagents for Polycyclic Pyridine Synthesis

| Precursor Type | Reagent(s) | Resulting Heterocycle |

| N-amino-2-iminopyridines | β-dicarbonyl compounds, O₂, Acetic Acid | Pyrazolo[1,5-a]pyridines acs.org |

| Thienopyridines | Formamide | Pyridothienopyrimidines researchgate.netmdpi.com |

| Electron-rich arenes | Substituted formamide, POCl₃ | Formylated arenes (precursors to fused systems) wikipedia.org |

The utility of this compound extends to the synthesis of other important nitrogen-containing heterocycles like thiazoles and pyrazoles. The formamide functionality is again central to these transformations.

The synthesis of pyrazole (B372694) derivatives can be achieved through various routes, with some methods employing formamide derivatives as key reagents. For example, the Vilsmeier-Haack reaction has been used to synthesize pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization. rsc.org A related compound, N-Methyl-N-(2-pyridyl)formamide, has been specifically used in the synthesis of a 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide. sigmaaldrich.com This suggests that this compound could be a viable substrate for similar transformations, leading to the formation of substituted pyrazoles.

In the realm of thiazole (B1198619) synthesis, formamide derivatives can also play a crucial role. While direct synthetic routes from this compound to thiazoles are not prominently reported, the underlying chemical principles suggest potential pathways. For instance, the Vilsmeier–Haack reagent can promote the formyloxylation of α-chloro-N-arylacetamides, a reaction that introduces a functional group amenable to further manipulation for thiazole ring formation. nih.gov

Intermediate in the Synthesis of Chemically Significant Molecules

Pyridine and its derivatives are ubiquitous in pharmaceuticals and other fine chemicals. beilstein-journals.org The structural motif of 2-methoxypyridine (B126380), present in this compound, is found in a number of biologically active molecules. This highlights the importance of this compound as a potential intermediate in the synthesis of such compounds.

A notable example is the synthesis of dual PPARα/γ agonists, a class of drugs used to treat metabolic disorders. The synthesis of one such agonist, 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, involves intermediates derived from 2-methoxypyridine. While the synthesis may not directly start from this compound, the presence of the 2-methoxypyridine core underscores the value of this structural unit in drug discovery and development. The formamide group in this compound can be a handle for introducing other functionalities or for participating in ring-forming reactions to build up the complex structures required for biological activity.

Table 2: Examples of Pharmaceuticals Containing a Pyridine Moiety

| Drug Name | Therapeutic Area |

| Rosiglitazone | Type-2 Diabetes beilstein-journals.org |

| Pioglitazone | Type-2 Diabetes beilstein-journals.org |

| Nicotinic Acid (Niacin) | Vitamin B3, Cholesterol treatment beilstein-journals.org |

| Vardenafil | Erectile Dysfunction beilstein-journals.org |

Ligand Design for Coordination Chemistry (Conceptual Link from Pyridyl-Formamidines)

While direct applications of this compound in ligand design are not extensively documented, a strong conceptual link can be established through the related class of pyridyl-formamidine compounds. Formamidines, which can be synthesized from formamides, are known to be excellent ligands for a variety of metal ions.

The conversion of the formamide group in this compound to a formamidine (B1211174) would create a bidentate N,N'-donor ligand. The pyridine nitrogen and one of the formamidine nitrogens could then chelate to a metal center. The resulting metal complexes could have interesting catalytic or material properties. The synthesis of Schiff base ligands from substituted pyridines and their subsequent complexation with metals like Cu(II) and Zn(II) is a well-established area of research. nih.gov These complexes have shown potential in various applications, including as antioxidants and enzyme inhibitors. nih.gov

The formamidine derived from this compound would offer a scaffold that could be further modified. The methoxy (B1213986) group on the pyridine ring could influence the electronic properties of the ligand and, consequently, the reactivity of the metal center. This offers a pathway for the rational design of new ligands for applications in catalysis, materials science, and bioinorganic chemistry.

Future Research Directions in N 2 Methoxy 5 Pyridyl Formamide Chemistry

Exploration of New Synthetic Methodologies

The classical synthesis of N-(2-Methoxy-5-pyridyl)formamide involves the reaction of 5-Amino-2-methoxypyridine with ethyl formate (B1220265). prepchem.com However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

One promising avenue is the exploration of catalytic formylation reactions . The use of transition metal catalysts, such as those based on palladium or copper, could enable the direct formylation of 5-Amino-2-methoxypyridine using alternative formyl sources like formic acid or its derivatives. This approach could offer milder reaction conditions and higher atom economy compared to traditional methods.

Furthermore, flow chemistry presents an opportunity to optimize the synthesis of this compound. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. This methodology is particularly advantageous for large-scale production.

Another area of investigation could be the use of enzymatic catalysis . Biocatalysts, such as formylases or related enzymes, could offer a highly selective and environmentally benign route to the target compound. This green chemistry approach would minimize the use of hazardous reagents and solvents.

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic Formylation | Milder reaction conditions, higher atom economy | Development of efficient and selective catalysts |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability | Optimization of reactor design and reaction parameters |

| Enzymatic Catalysis | High selectivity, environmentally friendly | Identification and engineering of suitable enzymes |

Development of Novel Derivatization Strategies

The functional groups present in this compound—the formamide (B127407), the methoxy (B1213986) group, and the pyridine (B92270) ring—offer multiple sites for derivatization, opening the door to a wide array of novel compounds with potentially interesting properties.

Future research is expected to focus on the modification of the formamide moiety . For instance, the formyl group can be a precursor for the synthesis of various heterocyclic systems. Cyclization reactions with appropriate reagents could lead to the formation of fused ring systems like imidazo[1,5-a]pyridines, which are known to have applications in pharmaceuticals and agrochemicals. rsc.org

The pyridine ring itself is a prime target for derivatization. Electrophilic aromatic substitution reactions could introduce additional functional groups onto the ring, further diversifying the chemical space. Additionally, the nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts, which may exhibit unique biological activities or serve as precursors for other transformations.

Cross-coupling reactions , such as Suzuki, Heck, or Buchwald-Hartwig couplings, could be employed to introduce aryl, vinyl, or amino substituents at specific positions on the pyridine ring, assuming a suitable starting material like a halogenated analog of this compound. researchgate.net

| Derivatization Site | Potential Reaction Type | Resulting Compound Class |

| Formamide Group | Cyclization Reactions | Fused Heterocycles (e.g., Imidazo[1,5-a]pyridines) |

| Pyridine Ring | Electrophilic Aromatic Substitution | Substituted Pyridines |

| Pyridine Nitrogen | Quaternization | Pyridinium Salts |

| Halogenated Pyridine Ring | Cross-Coupling Reactions | Aryl/Vinyl/Amino-substituted Pyridines |

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the reactivity of the molecule and to design novel reactions.

Reaction mechanism elucidation will be a key area of computational study. By modeling the transition states and intermediates of potential reactions, researchers can gain a deeper understanding of the reaction pathways and identify the most favorable conditions. This can guide the experimental design of new synthetic and derivatization strategies. nih.gov

Prediction of molecular properties is another important application of computational modeling. The electronic, spectroscopic, and potential biological properties of novel derivatives of this compound can be calculated before their synthesis. This in silico screening can help to prioritize the most promising candidates for experimental investigation.

Furthermore, molecular docking studies can be performed to predict the binding affinity of this compound and its derivatives to specific biological targets, such as enzymes or receptors. This could guide the design of new molecules with potential therapeutic applications. nih.gov

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Predict reactivity and guide experimental design |

| Quantum Mechanics (QM) | Prediction of Molecular Properties | In silico screening of novel derivatives |

| Molecular Docking | Binding Affinity Prediction | Design of molecules with potential biological activity |

Integration into Materials Science or Catalyst Development (Conceptual)

The structural features of this compound suggest its potential, albeit conceptual at this stage, for integration into materials science and catalyst development.

In materials science , the pyridine moiety of the molecule could act as a ligand for the formation of metal-organic frameworks (MOFs) . rsc.org By coordinating with metal ions, this compound or its derivatives could serve as building blocks for the construction of porous materials with potential applications in gas storage, separation, and catalysis.

Conceptually, the molecule could also be incorporated into polymers . By functionalizing the molecule with polymerizable groups, it could be integrated into polymer backbones, potentially imparting unique optical or electronic properties to the resulting material.

In the realm of catalysis , derivatives of this compound could be designed to act as organocatalysts . The presence of both a basic pyridine nitrogen and a formamide group could allow for bifunctional catalysis, where both groups participate in the catalytic cycle. Furthermore, the pyridine ring can serve as a scaffold for the attachment of other catalytic moieties.

| Field | Conceptual Application | Potential Function |

| Materials Science | Metal-Organic Frameworks (MOFs) | Ligand for coordination with metal ions |

| Materials Science | Polymers | Monomer for incorporation into polymer chains |

| Catalysis | Organocatalysis | Bifunctional catalyst or catalyst scaffold |

Q & A

Q. What are the optimal synthetic routes for N-(2-Methoxy-5-pyridyl)formamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of pyridyl-substituted formamides typically involves cyclization or condensation reactions. For example, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (a structurally related compound) was synthesized via cyclization of diethylaminomalonate hydrochloride and guanidine carbonate, followed by a Vilsmeier reaction, achieving 82.62% yield and 99.62% purity . For this compound, analogous methods could be adapted, such as formylation of 5-methoxy-2-aminopyridine using formic acid derivatives under controlled pH and temperature. Key parameters include reaction time (12–24 hours), solvent selection (e.g., DMF or THF), and purification via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the methoxy group (δ ~3.8 ppm for OCH) and formamide proton (δ ~8.3 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., expected [M+H] for CHNO: 177.0664).

- HPLC-PDA : Purity assessment using a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at 254 nm.

- X-ray Diffraction : Single-crystal analysis, as demonstrated for N-(4-methoxybenzyl)formamide, resolves stereoelectronic effects and hydrogen-bonding networks .

Q. How does the methoxy substituent influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis susceptibility of the formamide group. Accelerated degradation tests (40°C, 75% relative humidity for 4 weeks) can monitor structural integrity via HPLC. The methoxy group may enhance steric protection against nucleophilic attack compared to unsubstituted analogs. For instance, related pyridylmethoxy compounds (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) show stability under acidic conditions due to electron-donating methoxy effects .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can map electron density distributions and Frontier Molecular Orbitals (FMOs). For example, the methoxy group’s electron-donating nature lowers the LUMO energy at the pyridyl ring, favoring electrophilic aromatic substitution. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the SMD continuum approach .

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) can predict binding affinities. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) with pyridyl motifs exhibit hydrogen bonding with key residues (e.g., Lys101 in HIV-1 RT) . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (K).

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they compare to structurally related compounds?

- Methodological Answer : In vitro metabolism studies using liver microsomes (human or rodent) can identify phase I metabolites (e.g., demethylation of methoxy groups) via LC-MS/MS. For example, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) undergoes cytochrome P450-mediated α-hydroxylation, forming DNA-reactive intermediates . Comparative analysis with N-(2,4-dimethylphenyl)formamide (a known pesticide metabolite) may reveal conserved detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.